molecular formula C10H16N2O3S B4225489 (2-Furylmethyl)(piperidylsulfonyl)amine

(2-Furylmethyl)(piperidylsulfonyl)amine

Cat. No.: B4225489
M. Wt: 244.31 g/mol
InChI Key: ZXLJODZUZZWRNU-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(piperidylsulfonyl)amine is a synthetic organic compound featuring a furylmethyl group (derived from furan, a five-membered aromatic heterocycle) linked to a piperidine ring via a sulfonamide bridge. This structure combines three key components:

  • Piperidine ring: A six-membered saturated nitrogen-containing ring contributing conformational rigidity and basicity .
  • Sulfonamide group: A polar functional group (R-SO₂-NR₂) that enhances hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-16(14,12-6-2-1-3-7-12)11-9-10-5-4-8-15-10/h4-5,8,11H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLJODZUZZWRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(piperidylsulfonyl)amine typically involves the reaction of 2-furylmethylamine with piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(piperidylsulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Furylmethyl)(piperidylsulfonyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of (2-Furylmethyl)(piperidylsulfonyl)amine compared to related compounds:

Compound Name Key Substituents Functional Differences Potential Applications References
Target Compound 2-Furylmethyl, Piperidylsulfonyl Sulfonamide bridge, heteroaromaticity Drug design (enzyme inhibition) -
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine 2-Furylmethyl, Chloropyrazinyl Pyrazinyl vs. sulfonamide Antimicrobial agents
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium perchlorate Pyridylsulfanyl, Ethylamine Sulfanyl (thioether) vs. sulfonyl Metal coordination complexes
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Fluorophenylsulfanyl, Chloropyrimidinyl Sulfanyl group, halogenated aryl Kinase inhibitors
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine Piperidinyl, Methanesulfonylphenyl Sulfonamide-piperidine linkage Anticancer therapeutics
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) 2-Furylmethyl, Purine Purine scaffold vs. sulfonamide Plant hormone (cytokinin activity)

Key Comparative Analysis

Electronic Effects
  • Sulfonamide vs. Sulfanyl: The sulfonamide group in the target compound is strongly electron-withdrawing, enhancing hydrogen-bond donor/acceptor capacity compared to sulfanyl (thioether) groups in compounds like Bis[2-(2-pyridylsulfanyl)ethyl]ammonium perchlorate . This property is critical for targeting enzymes or receptors requiring polar interactions.
  • Furylmethyl vs. Pyridyl/Phenyl : The furylmethyl group provides moderate electron density due to furan’s oxygen atom, contrasting with pyridyl (basic) or fluorophenyl (electron-deficient) groups. This affects lipophilicity and binding to hydrophobic pockets .
Pharmacological Relevance
  • Piperidine-Sulfonamide Hybrids : Compounds like (4-Methanesulfonyl-phenyl)-pyrimidin-4-yl-amine () demonstrate that sulfonamide-piperidine hybrids are explored in oncology, likely due to their ability to penetrate membranes and interact with intracellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Furylmethyl)(piperidylsulfonyl)amine
Reactant of Route 2
(2-Furylmethyl)(piperidylsulfonyl)amine

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